3-Amino-2-bromo-5-chloropyridine

Catalog No.
S673425
CAS No.
90902-83-3
M.F
C5H4BrClN2
M. Wt
207.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-bromo-5-chloropyridine

CAS Number

90902-83-3

Product Name

3-Amino-2-bromo-5-chloropyridine

IUPAC Name

2-bromo-5-chloropyridin-3-amine

Molecular Formula

C5H4BrClN2

Molecular Weight

207.45 g/mol

InChI

InChI=1S/C5H4BrClN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2

InChI Key

AZOXQBMBDRLSCQ-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1N)Br)Cl

Canonical SMILES

C1=C(C=NC(=C1N)Br)Cl

Organic Synthesis:

  • Precursor for Functionalized Pyridines: 3A2BCP's structure with a reactive amine group and halogenated rings makes it a potential precursor for diverse functionalized pyridine derivatives. These derivatives can serve as building blocks for various molecules with desirable properties in pharmaceuticals, agrochemicals, and materials science [].

Medicinal Chemistry:

  • Exploration of Bioactive Properties: The presence of the amine and halogen functionalities often associated with biological activity warrants investigation into the potential therapeutic properties of 3A2BCP. Studies could explore its activity against various diseases or its use as a scaffold for drug development [].

Material Science:

  • Halogenated Pyridines in Functional Materials: Halogenated pyridines, like 3A2BCP, have been explored for their potential applications in optoelectronic devices and organic light-emitting diodes (OLEDs) due to their unique electronic and luminescent properties []. Further research is needed to determine if 3A2BCP exhibits similar characteristics suitable for material development.

Coordination Chemistry:

  • Metal Chelation: The amine group in 3A2BCP can potentially act as a chelating ligand, forming complexes with various metal ions. These complexes could find applications in catalysis, sensing, or materials science [].

3-Amino-2-bromo-5-chloropyridine is a heterocyclic organic compound with the molecular formula C5H4BrClN2C_5H_4BrClN_2 and a molecular weight of 207.46 g/mol. It is characterized by the presence of an amino group, a bromine atom, and a chlorine atom on a pyridine ring, making it a member of the pyridine derivatives. This compound appears as a solid and has a melting point range of 141-143 °C, with a flash point of 142.9 °C, indicating its stability under standard conditions .

Typical of halogenated pyridines. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The amino group can direct electrophiles to the ortho or para positions on the pyridine ring, allowing for further functionalization.
  • Reduction Reactions: The compound may undergo reduction to yield corresponding amines or other derivatives.

The synthesis of 3-Amino-2-bromo-5-chloropyridine typically involves multi-step reactions:

  • Bromination: The starting material undergoes bromination using bromine or phosphorus(III) bromide.
  • Formation of Amino Group: The introduction of the amino group can be achieved through reductive amination or by using appropriate amines in the presence of catalysts.

A common synthetic route involves using iron turnings and acetic acid in conjunction with bromination techniques .

3-Amino-2-bromo-5-chloropyridine finds applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of various pharmaceutical compounds.
  • Agricultural Chemicals: Potentially useful in developing agrochemicals due to its biological activity.
  • Research: Employed in studies related to enzyme inhibition and drug metabolism.

Interaction studies have highlighted that 3-Amino-2-bromo-5-chloropyridine can interact with various biological targets:

  • Cytochrome P450 Enzymes: It has been shown to inhibit CYP1A2, affecting drug metabolism pathways.
  • Receptor Binding Studies: Preliminary data suggest it may bind to certain receptors involved in neurotransmission, although detailed studies are required to elucidate these interactions .

Several compounds share structural similarities with 3-Amino-2-bromo-5-chloropyridine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarity IndexUnique Features
2-Bromo-5-chloro-3-nitropyridineC5_5H4_4BrClN0.79Contains a nitro group, which enhances reactivity.
2-Bromo-6-methylpyridin-3-amineC6_6H7_7BrN0.73Methyl group adds steric hindrance affecting reactivity.
2-Bromo-5-chloro-3-methylpyridineC6_6H6_6BrClN0.72Methyl substitution alters electronic properties.
2-Bromo-6-chloropyridin-3-amineC6_6H6_6BrClN0.72Chlorine substitution changes polarity and reactivity.

Each of these compounds exhibits unique properties that differentiate them from 3-Amino-2-bromo-5-chloropyridine, primarily due to variations in substituents on the pyridine ring.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-3-amino-5-chloropyridine

Dates

Modify: 2023-08-15

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